Bimosiamose (C46H54O16 ⋅ 0.25 H2O, molecular weight: 867.4) [] is a synthetic pan-selectin antagonist. [] It is classified as a glycan mimetic and acts as a competitive inhibitor of selectins, a family of cell adhesion molecules. [, , ] Bimosiamose plays a crucial role in scientific research, particularly in studying inflammatory processes and exploring novel therapeutic strategies for inflammatory disorders. [, ]
Bimosiamose is synthesized from glycosylated structures designed to mimic natural selectin ligands, specifically targeting E-selectin and P-selectin. It is classified under small-molecule therapeutics and is recognized for its potential in modulating immune responses by preventing leukocyte adhesion and migration.
The synthesis of bimosiamose involves several key steps, typically utilizing a combination of glycosylation reactions and protective group strategies to achieve the desired molecular structure.
Bimosiamose has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with selectins.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of bimosiamose.
Bimosiamose participates in several chemical reactions primarily involving its interaction with selectin molecules:
The mechanism of action of bimosiamose revolves around its ability to inhibit selectin-mediated cell adhesion:
Bimosiamose exhibits several notable physical and chemical properties:
Bimosiamose has a range of scientific applications:
Bimosiamose (TBC1269) emerged in the late 1990s as a rationally designed synthetic glycomimetic compound targeting cell adhesion molecules. Its development marked a strategic shift from oligosaccharide-based selectin inhibitors to small-molecule antagonists with improved drug-like properties [2] [5]. The molecule was engineered as a 1,6-bis-(3-carboxymethylphenyl)-4-(2-α-D-mannopyranosyloxy)phenylhexane derivative, structurally optimized to mimic the tetrasaccharide sialyl Lewisx (sLex), which serves as the natural ligand for selectins [5] [9]. Preclinical studies demonstrated its ability to block leukocyte rolling under dynamic flow conditions, establishing proof-of-concept for pan-selectin inhibition [3]. By the early 2000s, bimosiamose entered clinical development for respiratory and dermatological conditions, with Phase I trials confirming its feasibility for inhaled delivery and low systemic bioavailability [1] [10]. Despite reaching Phase II for asthma, chronic obstructive pulmonary disease (COPD), and psoriasis, clinical development was discontinued after 2015 due to strategic decisions rather than safety concerns [10].
Bimosiamose belongs to the pan-selectin antagonist class, distinguished by its simultaneous inhibition of E-, P-, and L-selectins. This mechanistic classification positions it uniquely within broader anti-inflammatory pharmacotherapies:
Table 1: Selectin Inhibition Profile of Bimosiamose
Selectin Type | IC50 (μM) | Biological Role |
---|---|---|
E-selectin | 88 | Endothelial activation; recruits neutrophils/monocytes |
P-selectin | 20 | Platelet/endothelial activation; mediates leukocyte rolling |
L-selectin | 86 | Leukocyte trafficking; lymph node homing |
Source: [5]
Clinically, bimosiamose attenuated late-phase asthmatic responses by 50.2% (p=0.045) and reduced sputum neutrophils by 40% in ozone-challenge models, validating its anti-inflammatory efficacy [4] [6]. In COPD patients, twice-daily inhalation decreased sputum interleukin-8 (IL-8) and matrix metalloproteinase-9 (MMP-9) by 35% and 46%, respectively [8].
Selectins mediate the "tethering and rolling" phase of leukocyte extravasation, a rate-limiting step in inflammation. Their redundancy (E/P/L-selectins) necessitates pan-inhibition for therapeutic efficacy, as single-selectin blockade often fails due to compensatory mechanisms [3] [9]. Key rationales include:
Table 2: Clinical Anti-Inflammatory Effects of Bimosiamose in Respiratory Diseases
Condition | Study Design | Key Outcomes | Reference |
---|---|---|---|
Allergic Asthma | RCT; allergen challenge (n=12) | ↓ Late asthmatic response by 50.2% (p=0.045) | [6] |
Ozone-Induced Inflammation | RCT; healthy volunteers (n=18) | ↓ Sputum neutrophils (40%), IL-8 (35%), MMP-9 (46%) | [4] |
Stable COPD | RCT; 4-week crossover (n=77) | ↓ Sputum neutrophils, IL-8; ↑ lung function trends | [8] |
In psoriasis, bimosiamose reduced epidermal thickening and T-cell infiltration in murine models by blocking E-selectin-mediated cutaneous lymphocyte antigen (CLA)+ T-cell homing, underscoring its multi-disease applicability [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7